2-[(2-Fluorophenyl)methyl]-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one
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Overview
Description
1-[(2-FLUOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and methoxyphenyl groups. Common synthetic routes include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of Substituents: The fluorophenyl and methoxyphenyl groups can be introduced through nucleophilic substitution reactions using suitable reagents and conditions.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, solvents, and temperature control.
Chemical Reactions Analysis
1-[(2-FLUOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methoxyphenyl groups, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acids, bases, solvents, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of cell death, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
1-[(2-FLUOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can be compared with other similar compounds, such as:
1-[(2-CHLOROPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE: Similar structure but with a chlorine atom instead of fluorine.
1-[(2-BROMOPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE: Similar structure but with a bromine atom instead of fluorine.
1-[(2-IODOPHENYL)METHYL]-3-{[(3-METHOXYPHENYL)AMINO]METHYL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE: Similar structure but with an iodine atom instead of fluorine.
Properties
Molecular Formula |
C17H17FN4O2 |
---|---|
Molecular Weight |
328.34 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methyl]-5-[(3-methoxyanilino)methyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C17H17FN4O2/c1-24-14-7-4-6-13(9-14)19-10-16-20-17(23)22(21-16)11-12-5-2-3-8-15(12)18/h2-9,19H,10-11H2,1H3,(H,20,21,23) |
InChI Key |
ZOIUPMJKPIVFGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=NN(C(=O)N2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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